2-Bromo-3-fluoro-6-methoxypyridine

Overview

Description

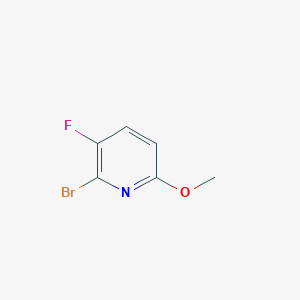

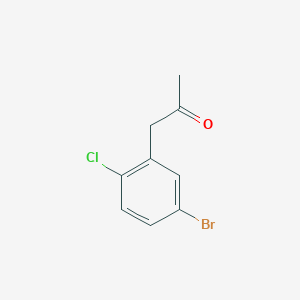

“2-Bromo-3-fluoro-6-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Molecular Structure Analysis

The molecular weight of “2-Bromo-3-fluoro-6-methoxypyridine” is 206.01 . The structure includes a pyridine ring with bromo, fluoro, and methoxy substituents at the 2nd, 3rd, and 6th positions respectively .

Physical And Chemical Properties Analysis

“2-Bromo-3-fluoro-6-methoxypyridine” is a light yellow crystalline powder . It has a molecular weight of 206.01 and a density of 1.53 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Complex Molecules

One of the primary applications of 2-Bromo-3-fluoro-6-methoxypyridine is in the synthesis of complex molecular structures. For instance, it has been used as a precursor in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is crucial for developing dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Y., Horikawa, T., & Kato, S., 2000). This demonstrates its value in medicinal chemistry research, particularly in creating compounds that could potentially treat neurological disorders.

Coordination Chemistry and Material Science

In the realm of coordination chemistry and material science, 2-Bromo-3-fluoro-6-methoxypyridine derivatives have been utilized to prepare novel complexes. For example, studies on 6-halogeno-pyridin-2-olate complexes with the diruthenium(2+) core reveal intricate coordination dimers with potential applications in catalysis and material science (Schäffler, L., Müller, B., & Maas, G., 2006). These findings open up new pathways for the development of metal-organic frameworks (MOFs) and other advanced materials.

Radiotracer Development for Medical Imaging

Another critical application is in the development of radiotracers for positron emission tomography (PET). The synthesis of 6-[¹⁸F]fluoro-PBR28, a fluorinated analogue of the TSPO 18 kDa ligand PBR28, demonstrates the role of halogenated pyridines in creating diagnostic tools for neuroinflammation and other conditions (Damont, A. et al., 2011). This highlights the importance of 2-Bromo-3-fluoro-6-methoxypyridine in synthesizing compounds that can be used for advanced medical diagnostics.

Halogen-Rich Intermediate for Synthesis

The compound also serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, critical for medicinal chemistry research. The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine from simple halopyridines using halogen dance reactions represents a significant advancement in accessing valuable building blocks for drug discovery (Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M., 2022). These strategies facilitate the rapid construction of complex molecules for therapeutic applications.

Safety and Hazards

Future Directions

Fluoropyridines, including “2-Bromo-3-fluoro-6-methoxypyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing fluorine atom. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem . Therefore, future research may focus on developing more efficient and selective synthesis methods for fluoropyridines.

properties

IUPAC Name |

2-bromo-3-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDBBAZCOTLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1161497-33-1 | |

| Record name | 2-bromo-3-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)

![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)